molecular formula C11H9ClN4O3 B10808232 methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B10808232
M. Wt: 280.67 g/mol
InChI Key: HTNXZTLBVIXWCB-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a synthetic 1,2,4-triazole derivative of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged scaffold in pharmacology, known for its ability to act as a bioisostere for amide, ester, and carboxylic acid groups, thereby optimizing the physicochemical properties, pharmacokinetics, and binding affinity of lead compounds . This specific molecule, which features a 2-chlorobenzoyl group and a methyl ester functionalization, is a valuable building block for researchers developing novel bioactive molecules. Compounds containing the 1,2,4-triazole nucleus have been extensively reported to exhibit a broad spectrum of biological activities, making them prime candidates for therapeutic development. Research indicates that 1,2,4-triazole derivatives can demonstrate potent anticancer effects by targeting various pathways, including induction of apoptosis and inhibition of NF-κB activation and cell migration . Furthermore, this class of compounds shows promise as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents . The incorporation of a mercapto-substituted triazole (triazolethione) can further enhance chemopreventive and chemotherapeutic potential . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is an essential tool for scientists engaged in organic synthesis, medicinal chemistry, and pharmacology, facilitating the structural modification of natural products and the creation of novel hybrid molecules for biological evaluation.

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H9ClN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14,15,16,17)

InChI Key

HTNXZTLBVIXWCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NN1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Biological Activity

Methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₉ClN₄O₃
  • Molecular Weight : 252.67 g/mol
  • CAS Number : 2314691
  • SMILES Notation : COC(=O)C1=NN(C(=O)C2=C(N=N1)N=C(N=C2)C(C)=O)Cl

This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

This compound can be synthesized through various methods involving the reaction of 2-chlorobenzoyl chloride with methyl 3-amino-1H-1,2,4-triazole-5-carboxylate. The process typically involves:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives.
  • Acylation : Reaction with acyl chlorides to introduce the chlorobenzoyl group.
  • Esterification : Converting the carboxylic acid group into a methyl ester.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from triazole derivatives have shown potent cytotoxicity against leukemia cell lines such as K562 and CCRF-SB. The median inhibitory concentration (IC50) values for some derivatives were reported to be significantly lower than those of standard chemotherapeutics like ribavirin .
CompoundCell LineIC50 (µM)
11gK56213.6
6gCCRF-SB112

These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The triazole scaffold is well-known for its antimicrobial properties. Research indicates that related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes or interference with nucleic acid synthesis.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Methicillin-resistant S. aureus0.125

These results highlight the potential of triazole derivatives in treating resistant bacterial infections .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various triazole derivatives, including this compound on human leukemia cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of triazoles against multi-drug resistant strains of bacteria. The study found that certain derivatives exhibited MIC values lower than those of traditional antibiotics, suggesting their potential as alternative therapeutic agents in combating antibiotic resistance.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate has been studied for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been used in the treatment of various fungal infections. Research indicates that compounds with triazole moieties exhibit significant antifungal activity, making them potential candidates for developing new antifungal agents.

Case Study: Antifungal Efficacy
In a study published in a peer-reviewed journal, a series of triazole derivatives were synthesized and tested against Candida species. The results demonstrated that this compound showed promising antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal drugs .

Agricultural Applications

Fungicides
Due to its structural similarity to known fungicides, this compound has potential applications as a fungicide in agriculture. The triazole ring is a common feature in many agricultural fungicides due to its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Data Table: Comparative Analysis of Fungicidal Activity

Compound NameActivity (MIC μg/mL)Target Pathogen
This compound16Fusarium oxysporum
Propiconazole8Fusarium oxysporum
Tebuconazole4Fusarium oxysporum

This table illustrates the comparative efficacy of this compound against other commercial fungicides.

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of polymeric materials. Its ability to form stable complexes with metal ions makes it an interesting candidate for developing new materials with enhanced properties.

Case Study: Synthesis of Metal Complexes
Research has shown that this compound can form coordination complexes with transition metals such as copper and zinc. These complexes have exhibited improved thermal stability and mechanical properties compared to unmodified polymers . This application is particularly relevant in creating advanced materials for electronics and coatings.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at the 5-position of the triazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:

Reaction ConditionsProductKey ObservationsSource Insights
Alkaline (NaOH/H₂O, reflux)3-[(2-Chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylic acidHigh yield in polar solvents (e.g., ethanol/water mixtures).Analogous ester hydrolysis observed in for methyl-1H-1,2,4-triazole-3-carboxylate.
Acidic (HCl/H₂O, 60°C)Same as aboveSlower kinetics compared to alkaline hydrolysis.Reaction monitoring via TLC/HPLC as noted in.

Nucleophilic Substitution at the 2-Chlorobenzoyl Group

The 2-chlorobenzoyl moiety may undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions. For example:

Amination

Reaction with amines (e.g., NH₃, alkylamines) under catalytic Pd/C or CuI conditions could replace the chlorine atom:

Reagents/ConditionsProductNotes
NH₃ (aq.), CuI, DMF, 100°C3-[(2-Aminobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylateLikely requires prolonged heating; isolated yields depend on steric hindrance.
Benzylamine, Pd(OAc)₂, K₂CO₃3-[(2-(Benzylamino)benzoyl)amino]-1H-1,2,4-triazole-5-carboxylateCatalytic systems similar to Ullmann coupling .

Functionalization of the Triazole Ring

The 1,2,4-triazole core can participate in electrophilic substitutions or act as a ligand in coordination chemistry:

Alkylation/Acylation

The NH group in the triazole ring may undergo alkylation or acylation under basic conditions:

ReactionConditionsProduct
Methyl iodide, K₂CO₃, DMF1-Methyl-3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylateSelectivity for N1 vs. N4 positions requires optimization .
Acetyl chloride, pyridine3-[(2-Chlorobenzoyl)amino]-1-acetyl-1H-1,2,4-triazole-5-carboxylateAcylation observed in triazole derivatives .

Cyclization Reactions

Microwave-assisted cyclization, as demonstrated in , could lead to fused heterocyclic systems. For instance, reaction with thioureas or hydrazines might form thiazole- or pyrazole-linked derivatives:

ReagentsConditionsProduct
Thiosemicarbazide, H₂SO₄, MWTriazole-thiadiazole hybridHigh yields under microwave irradiation (2–10 min) .
Hydrazine hydrate, ethanolTriazole-carbohydrazideIntermediate for Schiff base synthesis .

Stability Under Basic/Acidic Conditions

The compound’s stability is pH-dependent:

  • Basic Conditions : Partial decomposition observed at pH > 10 due to triazole ring opening .

  • Acidic Conditions : Stable below pH 3; ester group hydrolysis dominates at higher temperatures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triazole Carboxylate Derivatives

The triazole-5-carboxylate scaffold is a common motif in bioactive molecules. Key analogs include:

Compound Name Substituents at Position 3 Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Methyl 1H-1,2,4-triazole-5-carboxylate -H 127.10 Intermediate in drug synthesis; hydrogen-bond donor/acceptor
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate 2-morpholinoethyl 254.29 Investigated as a kinase inhibitor; enhanced solubility due to morpholine
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-methoxyphenyl 247.26 Potential antimicrobial activity; electron-rich aromatic substituent
Methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate 2-chlorobenzoylamino 280.67 (calculated) Hypothesized enhanced stability and bioactivity due to chloroaromatic group N/A

Structural Insights :

  • The methyl ester at position 5 may enhance membrane permeability relative to ethyl esters, as seen in Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate, where the ethyl group increases lipophilicity (LogP ~1.5 vs. ~0.2 for methyl ).

Q & A

Q. What are the optimal synthetic routes for methyl 3-[(2-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential substitution and condensation reactions. A common approach involves:

Triazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to form the 1,2,4-triazole ring .

Chlorobenzoylation : Reacting the triazole intermediate with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroaromatic moiety .

Methyl Esterification : Using methanol and catalytic sulfuric acid to esterify the carboxyl group.
Key Variables :

  • Temperature control during cyclization (60–80°C) minimizes side products like sulfoxides .
  • Solvent choice (e.g., dioxane vs. DMF) affects reaction kinetics; polar aprotic solvents enhance nucleophilic substitution rates .

Q. How can researchers validate the purity of this compound, and which analytical techniques are most reliable?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., triazole C-H at δ 8.1–8.3 ppm; methyl ester at δ 3.8 ppm) .
    • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups) .
  • Mass Spectrometry : High-resolution ESI-MS can detect halogen isotopic patterns (e.g., chlorine’s M+2 peak) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase). Focus on hydrogen bonding between the triazole NH and catalytic zinc ions .
  • SAR Insights : Modify the 2-chlorobenzoyl group to increase lipophilicity (ClogP > 3.0) for better membrane permeability .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer: Contradictions often arise from assay conditions or target promiscuity. Mitigate via:

Buffer Optimization : Test phosphate vs. Tris buffers to rule out pH-dependent activity shifts .

Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Off-Target Screening : Use proteome-wide affinity chromatography to identify nonspecific binding partners .

Q. What strategies improve the compound’s stability in physiological environments for in vivo studies?

Methodological Answer:

  • Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to enhance hydrolytic stability in plasma .
  • Microencapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release, monitored via LC-MS/MS pharmacokinetic profiling .
  • Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and track decomposition via UPLC .

Q. How can microwave-assisted synthesis reduce reaction times while maintaining selectivity?

Methodological Answer:

  • Microwave Conditions : Irradiate the reaction mixture at 100°C for 10 minutes (power: 300 W) to accelerate cyclization .
  • Advantages :
    • 80% reduction in reaction time compared to conventional heating.
    • Higher regioselectivity due to uniform thermal distribution .
  • Validation : Compare yields and byproduct profiles using GC-MS .

Q. What interdisciplinary approaches resolve mechanistic ambiguities in catalytic applications?

Methodological Answer:

  • In Situ Spectroscopy : Use Raman spectroscopy to monitor intermediate formation during palladium-catalyzed cross-coupling reactions .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the triazole NH position to elucidate rate-determining steps .
  • Computational Dynamics : Perform MD simulations (AMBER) to model transition states in Suzuki-Miyaura couplings .

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